2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol is a complex organic compound that features multiple functional groups, including pyrrolopyrimidine, dichlorophenyl, and oxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol typically involves multi-step organic reactions. The starting materials might include pyrrolopyrimidine derivatives and dichlorophenylmethanol. Key steps could involve:
Nucleophilic substitution: reactions to introduce the dichlorophenyl groups.
Cyclization: reactions to form the oxolane ring.
Chlorination: reactions to introduce the chloro substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the chloro substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways and interactions.
Drug Development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Signal transduction: Modulating signaling pathways within cells.
Enzyme inhibition: Inhibiting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxy-5-methyl-3-oxolan-3-ol
- 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-3-methyloxolan-3-ol
Uniqueness
The uniqueness of 2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C27H24Cl5N3O4 |
---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol |
InChI |
InChI=1S/C27H24Cl5N3O4/c1-14-9-35(25-22(14)24(32)33-13-34-25)26-27(2,36)23(38-11-16-4-6-18(29)8-20(16)31)21(39-26)12-37-10-15-3-5-17(28)7-19(15)30/h3-9,13,21,23,26,36H,10-12H2,1-2H3 |
InChI Key |
KRPCVPHZLSIKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.